

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ANG-3777

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Terevalefim |           |  |  |
| Cat. No.:            | B10759912   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

ANG-3777 is a small molecule designed as a mimetic of hepatocyte growth factor (HGF) that activates the c-Met receptor signaling pathway. This pathway is central to tissue repair and organ regeneration. Developed to address acute organ injuries, ANG-3777 has been investigated in preclinical and clinical settings, primarily for kidney-related conditions such as delayed graft function (DGF) following renal transplantation and cardiac surgery-associated acute kidney injury (CSA-AKI). While demonstrating some signals of biological activity, the clinical trials have yielded mixed results regarding its efficacy. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on ANG-3777, detailed experimental methodologies from key studies, and a visual representation of its mechanism of action and experimental workflows.

#### **Introduction to ANG-3777**

ANG-3777 is a synthetic small molecule engineered to mimic the biological activity of the naturally occurring hepatocyte growth factor (HGF). HGF plays a crucial role in cellular growth, motility, and morphogenesis through its interaction with the c-Met receptor, a receptor tyrosine kinase. By activating the HGF/c-Met signaling cascade, ANG-3777 is designed to promote tissue repair and organ recovery, making it a potential therapeutic agent for various acute



organ injuries.[1][2] It has been noted to have a substantially longer half-life than endogenous HGF, which could offer a therapeutic advantage.[2][3]

# Pharmacodynamics: Mechanism of Action and Biological Effects

The primary mechanism of action of ANG-3777 is the activation of the c-Met receptor, which initiates a cascade of intracellular signaling pathways involved in tissue protection and repair.[4] In vitro and in vivo studies have shown that ANG-3777 binding to the c-Met receptor leads to its dimerization and phosphorylation, which in turn triggers downstream signaling.

The key pharmacodynamic effects of ANG-3777 include:

- Reduction of apoptosis: In preclinical models, ANG-3777 has been shown to decrease programmed cell death in injured renal tissues.
- Increased cell proliferation and regeneration: The compound promotes the growth and division of cells, aiding in the repair of damaged tissues.
- Pro-angiogenic and morphogenic effects: ANG-3777 supports the formation of new blood vessels and the structural development of tissues.

### **Signaling Pathway**

The binding of ANG-3777 to the c-Met receptor initiates a complex signaling network. The key downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/MAPK pathway, and the STAT signaling pathway. These pathways collectively contribute to the cellular responses of survival, proliferation, and migration.





Click to download full resolution via product page

ANG-3777 c-Met Signaling Pathway

#### **Pharmacokinetics**

Detailed quantitative pharmacokinetic parameters for ANG-3777, such as half-life, maximum concentration (Cmax), area under the curve (AUC), clearance, and volume of distribution, are not extensively available in the public domain. However, preclinical and clinical study designs provide some insights into its kinetic profile. One notable characteristic is its substantially longer half-life compared to endogenous HGF.

#### **Preclinical Pharmacokinetics**

Specific pharmacokinetic data from preclinical studies in rats and dogs have not been published. The dosing in these studies was administered intravenously.

#### **Clinical Pharmacokinetics**

Phase 1 clinical trial data detailing the pharmacokinetic profile of ANG-3777 in humans are not publicly available. In Phase 2 and 3 trials, ANG-3777 was administered intravenously at a dose of 2 mg/kg. The dosing regimens typically involved once-daily infusions over 30 minutes for three to four consecutive days.



Table 1: Summary of Available Pharmacokinetic Information

| Parameter                  | Value                         | Species         | Notes                                                 |
|----------------------------|-------------------------------|-----------------|-------------------------------------------------------|
| Half-life (t½)             | Substantially longer than HGF | Not Specified   | Specific quantitative data is not publicly available. |
| Route of<br>Administration | Intravenous (IV)<br>infusion  | Human, Rat, Dog | Infusion over 30<br>minutes in clinical<br>trials.    |
| Dosing (Clinical)          | 2 mg/kg                       | Human           | Administered once daily for 3-4 days.                 |
| Dosing (Preclinical)       | 0.2, 2, and 10 mg/kg          | Rat, Dog        | Intravenous administration.                           |

#### **Preclinical and Clinical Studies**

ANG-3777 has been evaluated in various preclinical models of organ injury and in several clinical trials.

#### **Preclinical Studies**

Preclinical investigations of ANG-3777 have primarily focused on models of acute kidney injury.

Table 2: Summary of Preclinical Studies



| Study Model                                       | Species | ANG-3777<br>Dose      | Key<br>Pharmacodyna<br>mic Findings                                                                                                                                                                | Reference(s) |
|---------------------------------------------------|---------|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Renal Ischemia-<br>Reperfusion<br>Injury          | Rat     | 2 mg/kg IV            | Reduced tubular epithelial apoptosis, hemorrhage, tubular dilation, and acute tubular necrosis. Increased urine output, decreased serum creatinine and blood urea nitrogen, and reduced mortality. |              |
| Normothermic<br>Renal Ischemia<br>and Reperfusion | Rat     | 0.2 and 2 mg/kg<br>IV | Attenuated renal dysfunction, increased urine output, and improved survival.                                                                                                                       |              |
| Normothermic<br>Renal Ischemia<br>and Reperfusion | Dog     | 10 mg/kg IV           | Reduced blood<br>urea nitrogen<br>and creatinine<br>levels.                                                                                                                                        |              |

#### **Clinical Trials**

ANG-3777 has progressed through Phase 2 and Phase 3 clinical trials for DGF in kidney transplant recipients and a Phase 2 trial for CSA-AKI.

Table 3: Summary of Key Clinical Trials



| Trial<br>Name <i>l</i><br>Phase | Indication                            | Patient<br>Populatio<br>n                                  | Dosing<br>Regimen                 | Primary<br>Endpoint                                      | Key<br>Outcome<br>s                                                                                                                     | Referenc<br>e(s) |
|---------------------------------|---------------------------------------|------------------------------------------------------------|-----------------------------------|----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|------------------|
| Phase 2                         | Delayed<br>Graft<br>Function<br>(DGF) | Kidney<br>transplant<br>recipients<br>with signs<br>of DGF | 2 mg/kg IV<br>daily for 3<br>days | Time to produce ≥1200 mL of urine in 24 hours            | Trend towards faster urine output recovery. Improveme nts in serum creatinine, eGFR, and reduced need for dialysis compared to placebo. |                  |
| Phase 3<br>(GIFT Trial)         | Delayed<br>Graft<br>Function<br>(DGF) | Kidney<br>transplant<br>recipients<br>at risk for<br>DGF   | 2 mg/kg IV<br>daily for 3<br>days | Estimated Glomerular Filtration Rate (eGFR) at 12 months | Did not meet the primary endpoint of a statistically significant improveme nt in eGFR at 12 months.                                     |                  |



| Phase 2<br>(GUARD<br>Trial) | Cardiac Surgery- Associated Acute Kidney Injury (CSA-AKI) | Patients at<br>risk for AKI<br>undergoing<br>cardiac<br>surgery | 2 mg/kg IV<br>daily for 4<br>days | Percent change in serum creatinine from baseline | Did not<br>meet the<br>primary<br>endpoint. |
|-----------------------------|-----------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------|--------------------------------------------------|---------------------------------------------|
|-----------------------------|-----------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------|--------------------------------------------------|---------------------------------------------|

## **Experimental Protocols**

Detailed, step-by-step internal protocols for the conducted studies are not publicly available. However, based on published literature, the general methodologies can be outlined.

#### **Preclinical Renal Ischemia-Reperfusion Model (Rat)**





Click to download full resolution via product page

Preclinical Ischemia-Reperfusion Experimental Workflow

• Animal Model: Male Sprague-Dawley rats are commonly used.



- Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
- Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles.
- Induction of Ischemia: The renal artery and vein of one or both kidneys are occluded using a non-traumatic microvascular clamp for a defined period (e.g., 45-60 minutes).
- Reperfusion: The clamp is removed to allow blood flow to resume. In some models, the contralateral kidney is removed (nephrectomy).
- Drug Administration: ANG-3777 or a vehicle control is administered intravenously at specified time points before, during, or after ischemia.
- Monitoring and Sample Collection: Blood samples are collected at various time points to measure serum creatinine (SCr) and blood urea nitrogen (BUN). Urine is collected to measure output. At the end of the study, kidney tissue is harvested for histological analysis.

# Clinical Trial Protocol for Delayed Graft Function (Phase 3 - GIFT Trial)





Click to download full resolution via product page

#### Delayed Graft Function Clinical Trial Workflow

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Adult recipients of a deceased donor kidney transplant who are at high risk for developing DGF.
- Inclusion/Exclusion Criteria: Specific criteria related to recipient age, donor characteristics, and early signs of graft dysfunction (e.g., low urine output) are applied.



- Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either ANG-3777 or a matching placebo. Both patients and investigators are blinded to the treatment assignment.
- Dosing and Administration: The investigational drug (ANG-3777 2 mg/kg or placebo) is administered as a 30-minute intravenous infusion once daily for three consecutive days. The first dose is typically administered within a specified window after transplantation.
- Endpoints: The primary endpoint for the Phase 3 trial was the estimated Glomerular Filtration Rate (eGFR) at 12 months. Secondary endpoints included the duration of dialysis, incidence of graft failure, and other measures of renal function.
- Data Collection and Analysis: Data on renal function, adverse events, and other relevant clinical outcomes are collected at predefined intervals throughout the study period.

#### Conclusion

ANG-3777, a hepatocyte growth factor mimetic, has demonstrated a clear mechanism of action through the activation of the c-Met signaling pathway, leading to cytoprotective and regenerative effects in preclinical models of acute kidney injury. However, despite promising early-phase clinical data in delayed graft function, the pivotal Phase 3 trial did not meet its primary efficacy endpoint. Similarly, the Phase 2 trial in cardiac surgery-associated AKI also failed to show a significant benefit. While the safety profile of ANG-3777 appears to be acceptable, its future development and potential clinical utility remain uncertain. Further research may be needed to identify specific patient populations or clinical scenarios where the therapeutic potential of ANG-3777 can be realized. The lack of publicly available, detailed pharmacokinetic data remains a significant gap in the comprehensive understanding of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Development of and recovery from acute kidney injury after cardiac surgery: Randomized phase 2 trial of the hepatocyte growth factor mimetic ANG-3777 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ANG-3777]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759912#pharmacokinetics-and-pharmacodynamics-of-ang-3777]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com